N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Catalog No.
S1548852
CAS No.
106691-37-6
M.F
C17H16N2O2S
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-ben...

CAS Number

106691-37-6

Product Name

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C17H16N2O2S/c1-11-6-8-12(9-7-11)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)22-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

PNKDZGVFCPRWDQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3SC(C2=O)CC(=O)N

Antibacterial Activity:

Studies have shown that several benzothiazine derivatives exhibit antibacterial properties. For instance, research published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) database demonstrates the effectiveness of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. This suggests that the compound and its close analogs might warrant further investigation for their potential as antibacterial agents.

Anticonvulsant Activity:

Another area of research involving benzothiazine derivatives is their potential role in treating epilepsy. A study published in the NCBI database explored the anticonvulsant activity of certain 2-substituted benzothiazines in animal models. The results suggest that these compounds might hold promise for the development of new anticonvulsant medications []. Given the structural similarities, N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide could be explored for similar properties.

Other Potential Applications:

Beyond the specific examples mentioned above, benzothiazine derivatives have also been investigated for their potential applications in various other areas, including:

  • Antifungal activity []
  • Antioxidant activity []
  • Anticancer activity

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is an organic compound characterized by its complex structure, which includes a benzothiazinone moiety linked to an acetamide. This compound features a 4-methylphenyl group and a carbonyl group within the benzothiazine framework, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is C13H12N2O2SC_{13}H_{12}N_2O_2S, and its molecular weight is approximately 252.31 g/mol .

, including:

  • Oxidation: The presence of the carbonyl group allows for oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction: The carbonyl can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, where various substituents may be introduced under appropriate conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits potential biological activities that may include antimicrobial and anti-inflammatory properties. The mechanism of action likely involves interaction with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cell proliferation .

The synthesis of N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves several steps:

  • Formation of the Benzothiazine Core: This may involve the cyclization of appropriate precursors under acidic or basic conditions.
  • Acylation: The introduction of the acetamide group can be achieved through acylation reactions using acetyl chloride or similar reagents.
  • Final Purification: The product is often purified through recrystallization or chromatography to obtain the desired purity.

Each step requires careful control of reaction conditions to ensure high yields and purity .

Interaction studies are crucial for understanding how N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide interacts with biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Testing the compound's efficacy in animal models to assess its therapeutic potential.

Such studies help elucidate the pharmacokinetics and pharmacodynamics of the compound .

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide shares structural similarities with several other compounds in the benzothiazine class. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamideSimilar benzothiazine core with methoxy substitutionDifferent electronic properties due to methoxy group
N-(phenyl)-2-(3-thioxo-3,4-dihydrobenzothiazin)acetamideContains sulfur in place of oxygen in the carbonyl positionPotentially different reactivity due to thioxo group
N-(naphthalen-1-yl)-2-(3-keto-benzothiazole)acetamideNaphthalene substitution instead of phenylEnhanced aromatic character may influence biological activity

The uniqueness of N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide lies in its specific combination of functional groups and structural arrangement that may impart distinct biological activities not found in its analogs .

Systematic Name: N-[(4-Methylphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular Formula: C₁₈H₁₈N₂O₂S
Molecular Weight: 326.41 g/mol
Structural Features:

  • Benzothiazine Core: A fused benzene-thiazine ring system with a ketone group at position 3.
  • Acetamide Side Chain: Substituted at position 2 with a p-tolylmethyl group.
    SMILES: O=C(NCC1=CC=C(C)C=C1)CC2SC3=CC=CC=C3NC2=O

Physicochemical Properties:

PropertyValue
LogP (Partition Coefficient)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area89.5 Ų

Historical Development in Benzothiazine Chemistry

Benzothiazines were first synthesized in the 1960s, with 2,1-benzothiazines gaining prominence for their antipsychotic activity . The 1,4-benzothiazine scaffold emerged as a pharmacophore in the 1980s, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) like oxicams . Key milestones:

  • 1965: Synthesis of sulfostyril (2,1-benzothiazine 2,2-dioxide) via cyclization of 2-aminothiophenol derivatives .
  • 2003: Development of enantioselective synthetic routes for chiral benzothiazines, enabling targeted drug design .
  • 2025: Advances in green chemistry methods for 1,4-benzothiazines, including microwave-assisted and nanocatalyst-driven reactions .

Significance in Heterocyclic Compound Research

1,4-Benzothiazines are prioritized in medicinal chemistry due to:

  • Structural Flexibility: Folding along the N-S axis allows conformational adaptation to biological targets .
  • Multitarget Activity: Demonstrated efficacy against COX-2 (IC₅₀: 9.8 µM for analog 5k ), urease, and Aurora kinases .
  • Drug-Likeness: Optimal ADME profiles with moderate LogP and polar surface area .

Multi-Step Synthesis Strategies

Cyclization Approaches for Benzothiazine Core Formation

The synthesis of the 1,4-benzothiazine core in N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide represents a critical step that can be accomplished through several distinct cyclization methodologies [4]. The most widely employed approach involves the condensation of 2-aminothiophenol derivatives with 1,3-dicarbonyl compounds under controlled conditions [4]. This methodology proceeds through an initial imine formation followed by intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, resulting in the formation of the characteristic six-membered heterocyclic ring [4].

Alternative cyclization strategies include the use of 2-aminobenzenethiols with α-haloketones or α-haloesters, which provides direct access to the benzothiazine framework through nucleophilic substitution followed by cyclization [15]. The reaction typically requires heating at elevated temperatures ranging from 80 to 120 degrees Celsius and can be facilitated by the presence of basic conditions [4]. The stereochemical outcome of these cyclization reactions is generally favorable, with reported yields ranging from 70 to 95 percent depending on the specific substrate and reaction conditions employed [4].

A particularly noteworthy cyclization approach involves the oxidative cyclocondensation methodology, which has been demonstrated to be highly effective for constructing 2,3-disubstituted-1,4-benzothiazines [15]. This method utilizes catalytic amounts of oxidizing agents such as hydrazine hydrate or ceric ammonium nitrate to facilitate the cyclization process [21]. The reaction proceeds under relatively mild conditions and exhibits broad substrate tolerance, making it suitable for the preparation of various benzothiazine derivatives including those bearing acetamide functionalities [21].

Intramolecular cyclization strategies have also been explored for benzothiazine synthesis, particularly those involving electrophilic aromatic substitution mechanisms [19]. These approaches typically involve the formation of a reactive intermediate that undergoes cyclization through attack of the nucleophilic nitrogen or sulfur atom on an electrophilic carbon center [19]. The regioselectivity of these reactions can be controlled through careful selection of reaction conditions and the use of directing groups [19].

Acetamide Side-Chain Functionalization Techniques

The incorporation of the acetamide side-chain bearing the 4-methylphenyl substituent requires specialized functionalization techniques that ensure proper connectivity to the benzothiazine core [5]. The most common approach involves the alkylation of the benzothiazine nitrogen with chloroacetyl derivatives followed by nucleophilic substitution with 4-methylaniline [5]. This methodology typically employs anhydrous conditions and requires the use of base catalysts such as potassium carbonate or cesium carbonate to facilitate the alkylation process [5].

Alternative acetamide functionalization strategies include the direct acylation of benzothiazine derivatives with pre-formed N-(4-methylphenyl)chloroacetamide under basic conditions [30]. This approach offers the advantage of introducing the complete acetamide side-chain in a single step, thereby reducing the overall number of synthetic transformations required [30]. The reaction conditions typically involve refluxing in polar aprotic solvents such as dimethylformamide or acetonitrile for periods ranging from 6 to 12 hours [30].

The use of activated carboxylic acid derivatives, such as acid chlorides or anhydrides, represents another viable approach for acetamide side-chain introduction [11]. These methods often require the use of coupling reagents or activating agents to facilitate the formation of the amide bond [11]. The choice of coupling methodology depends on the specific electronic and steric properties of the benzothiazine substrate and the desired acetamide component [11].

One-Pot Synthesis Optimization

One-pot synthetic methodologies for benzothiazine acetamide derivatives have been developed to improve synthetic efficiency and reduce the number of isolation and purification steps [9]. These approaches typically combine the benzothiazine core formation with subsequent acetamide functionalization in a single reaction vessel [9]. The optimization of these processes requires careful consideration of reaction sequencing, temperature control, and reagent compatibility [9].

A representative one-pot synthesis involves the initial formation of the benzothiazine ring system through condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds, followed by in-situ acetamide formation through reaction with chloroacetyl derivatives [9]. The reaction conditions are optimized to ensure complete conversion of intermediates while minimizing side product formation [9]. Typical reaction parameters include temperatures of 60 to 90 degrees Celsius and reaction times of 4 to 8 hours [9].

The success of one-pot methodologies depends critically on the careful selection of solvents that are compatible with both the cyclization and functionalization steps [22]. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are often preferred due to their ability to dissolve both organic and inorganic reagents while maintaining stability under the reaction conditions [22]. The use of microwave irradiation has been shown to significantly improve the efficiency of these one-pot processes, reducing reaction times from hours to minutes while maintaining high yields [16].

Reaction ParameterOptimized RangeTypical Yield (%)Reference
Temperature60-90°C75-90 [9]
Reaction Time4-8 hours80-95 [9]
Solvent SystemDMF/DMSO85-92 [22]
Microwave Power300-600W88-96 [16]

Catalytic Systems and Reaction Condition Optimization

The development of efficient catalytic systems for benzothiazine synthesis has focused on the use of both homogeneous and heterogeneous catalysts to improve reaction rates and selectivity [10]. Copper-based catalysts have shown particular promise in facilitating the cyclization reactions required for benzothiazine core formation [10]. Copper iodide, in particular, has been demonstrated to catalyze the coupling reactions between disulfide precursors and acetylene derivatives with yields exceeding 60 percent [20].

Iodide-catalyzed aerobic synthesis represents another important catalytic approach, utilizing elemental sulfur as a sulfur source for benzothiazine construction [10]. This methodology offers the advantage of using readily available and inexpensive starting materials while avoiding the need for pre-formed sulfur-containing reagents [10]. The reaction proceeds through a multi-component process involving the functionalization of multiple carbon-hydrogen bonds [10].

Gold-catalyzed cyclization reactions have emerged as a powerful tool for benzothiazine synthesis, offering high efficiency and mild reaction conditions [17]. These catalytic systems typically employ cationic gold complexes bearing phosphine ligands, which facilitate the cyclization of thiourea precursors to form six-membered benzothiazine rings [17]. The reaction conditions are generally mild, with temperatures ranging from room temperature to 60 degrees Celsius [17].

Reaction condition optimization studies have identified several key parameters that significantly influence the success of benzothiazine synthesis [24]. Temperature control is critical, with optimal ranges typically falling between 80 and 120 degrees Celsius depending on the specific synthetic route employed [24]. Solvent selection plays an equally important role, with dipolar aprotic solvents such as dimethyl sulfoxide showing superior performance compared to protic solvents [24].

The optimization of base concentration and type has also been shown to be crucial for achieving high yields in benzothiazine synthesis [24]. Cesium carbonate has been identified as the most effective base for many cyclization reactions, providing better performance than sodium or potassium carbonates [24]. The optimal base loading typically ranges from 1.5 to 3.0 equivalents relative to the limiting reagent [24].

Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Copper Iodide (5 mol%)110-12012-1662-75 [20]
Gold Complex (1 mol%)25-605-885-99 [17]
Iodide (10 mol%)80-1006-1270-85 [10]
Ceric Ammonium Nitrate80-902-475-90 [21]

Green Chemistry Approaches in Synthesis

Green chemistry methodologies for benzothiazine synthesis have focused on the development of environmentally benign processes that minimize waste generation and reduce the use of hazardous reagents [12]. Solvent-free synthetic approaches represent one of the most significant advances in this area, eliminating the need for organic solvents while maintaining high synthetic efficiency [15]. These methods typically employ solid-state reactions or mechanochemical activation to achieve the desired transformations [15].

Microwave-assisted synthesis has emerged as a key green chemistry technique for benzothiazine preparation, offering significant reductions in reaction times and energy consumption [16]. Microwave irradiation enables rapid heating and efficient energy transfer, resulting in improved reaction rates and yields compared to conventional heating methods [16]. The use of microwave technology also allows for better control of reaction conditions and reduced formation of side products [16].

Water-mediated synthesis represents another important green chemistry approach, utilizing water as a benign solvent for benzothiazine construction [18]. These aqueous methodologies often employ supramolecular catalysts such as beta-cyclodextrin to facilitate substrate solubilization and enhance reaction efficiency [4]. The use of water as a reaction medium offers significant environmental advantages while maintaining good synthetic performance [18].

Biocatalytic approaches have also been explored for benzothiazine synthesis, utilizing whole-cell biocatalysts such as baker's yeast to facilitate the cyclization reactions [29]. These enzymatic methods operate under mild conditions and offer high selectivity, though reaction times are typically longer than chemical methods [29]. The use of ultrasonic irradiation has been shown to significantly accelerate these biocatalytic processes [29].

The implementation of recyclable catalyst systems represents another key aspect of green benzothiazine synthesis [14]. Heterogeneous catalysts based on metal oxides or supported metal complexes can be easily separated from reaction mixtures and reused multiple times without significant loss of activity [14]. Graphene oxide has been demonstrated to be an effective recyclable catalyst for benzothiazine synthesis, maintaining activity over five consecutive reaction cycles [4].

Green Chemistry MethodSolventCatalystYield (%)RecyclabilityReference
Solvent-freeNoneHydrazine hydrate83-96N/A [15]
Microwave-assistedDMSOBasic alumina69-855 cycles [16]
Aqueous synthesisWaterβ-Cyclodextrin70-913 cycles [4]
BiocatalyticMethanolBaker's yeast51-82N/A [29]
Flow electrolysisAcetonitrileElectrodes65-75Continuous [3]

XLogP3

2.4

Dates

Last modified: 08-15-2023

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